![molecular formula C11H13BrO3 B178042 Ethyl 3-bromo-4-ethoxybenzoate CAS No. 875846-59-6](/img/structure/B178042.png)
Ethyl 3-bromo-4-ethoxybenzoate
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Overview
Description
Ethyl 3-bromo-4-ethoxybenzoate is a chemical compound with the CAS Number: 875846-59-6. It has a linear formula of C11H13BrO3 . The compound is stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 3-bromo-4-ethoxybenzoate is 1S/C11H13BrO3/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3 . This code provides a standardized way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 3-bromo-4-ethoxybenzoate is a solid at room temperature . It has a molecular weight of 273.13 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 3-bromo-4-ethoxybenzoate is utilized in the synthesis of complex heterocyclic compounds, such as [1,2,3]Triazolo[1,5-a]quinoline derivatives. These compounds are of interest due to their potential applications in materials science and as pharmacophores in medicinal chemistry. For instance, the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate led to the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, showcasing the role of ethyl 3-bromo-4-ethoxybenzoate derivatives in synthesizing nitrogen-containing heterocycles (Pokhodylo & Obushak, 2019).
Catalysis and Green Chemistry
The compound is involved in catalyst-free P-C coupling reactions, highlighting its role in facilitating environmentally friendly chemical processes. For example, halobenzoic acids, including derivatives of ethyl 3-bromo-4-ethoxybenzoate, have been shown to undergo P-C coupling reactions with diarylphosphine oxides under microwave irradiation in water, eliminating the need for metal catalysts and thus contributing to greener synthesis routes (Jablonkai & Keglevich, 2015).
Material Science Applications
In material science, ethyl 3-bromo-4-ethoxybenzoate derivatives are explored for the development of novel materials. A study on multiwalled carbon nanotubes (MWNTs) functionalized with 4-ethoxybenzoic acid via a Friedel−Crafts reaction demonstrated the potential of such functionalized MWNTs in creating advanced nanocomposites for various applications, including high-performance polymers (Lee et al., 2005).
Antimicrobial Research
Research on the modification of ethyl 3-bromo-4-ethoxybenzoate has led to the development of compounds with potential antimicrobial properties. For example, compounds derived from ethyl 3-bromo-4-ethoxybenzoate have been evaluated for their ability to inhibit Staphylococcus aureus biofilm formation, showcasing its utility in addressing antibiotic resistance and biofilm-associated infections (Campbell et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s worth noting that brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems .
Biochemical Pathways
Brominated compounds can participate in various reactions such as free radical bromination and nucleophilic substitution .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
properties
IUPAC Name |
ethyl 3-bromo-4-ethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYDMAQNGIXRBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OCC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589250 |
Source
|
Record name | Ethyl 3-bromo-4-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-4-ethoxybenzoate | |
CAS RN |
875846-59-6 |
Source
|
Record name | Ethyl 3-bromo-4-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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